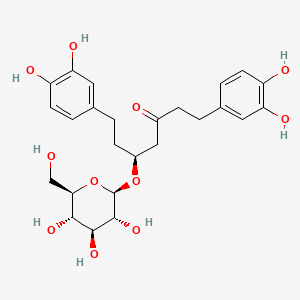

Hirsutanonol 5-O-|A-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hirsutanonol 5-O-β-D-glucopyranoside is a diarylheptanoid derivative that can be isolated from the plant Alnus hirsuta . This compound exhibits significant hepatoprotective effects against tert-butyl hydroperoxide (t-BHP)-induced toxicity in HepG2 cells, with a protection rate of 42.8% . It is a natural product used primarily in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

Hirsutanonol 5-O-β-D-glucopyranoside is typically isolated from natural sources such as the stem bark of Alnus hirsuta . The isolation process involves extraction with solvents followed by chromatographic techniques to purify the compound

Industrial Production Methods

Industrial production methods for Hirsutanonol 5-O-β-D-glucopyranoside are not extensively detailed in the literature. The compound is generally obtained through extraction from natural sources rather than synthetic production .

化学反应分析

Types of Reactions

Hirsutanonol 5-O-β-D-glucopyranoside undergoes various chemical reactions typical of diarylheptanoids. These reactions include:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve standard laboratory procedures such as refluxing and stirring at controlled temperatures.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of Hirsutanonol 5-O-β-D-glucopyranoside, as well as substituted compounds with modified functional groups.

科学研究应用

Pharmacological Applications

Hirsutanonol 5-O-β-D-glucopyranoside exhibits several pharmacological properties that make it a subject of interest in drug development and therapeutic applications:

- Antimicrobial Activity : Studies indicate that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and viruses. Its efficacy against specific strains can aid in developing new antimicrobial agents .

- Anti-inflammatory Effects : Research suggests that Hirsutanonol 5-O-β-D-glucopyranoside may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. This could be beneficial in treating conditions characterized by chronic inflammation .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases. Its role as an antioxidant can be leveraged in both therapeutic and cosmetic applications .

- Neuroprotective Effects : Preliminary studies suggest that Hirsutanonol 5-O-β-D-glucopyranoside may have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases .

Chemotaxonomic Significance

Hirsutanonol 5-O-β-D-glucopyranoside plays a significant role in chemotaxonomy, particularly in the classification and identification of plant species within the Alnus genus. The presence and concentration of this compound can provide insights into the genetic relationships among different species, aiding in ecological and evolutionary studies .

Table 1: Chemotaxonomic Analysis of Hirsutanonol Derivatives

| Compound Name | Source Plant | Concentration Range (mg/g) | Significance |

|---|---|---|---|

| Hirsutanonol 5-O-β-D-glucopyranoside | Alnus hirsuta | Varies by population | Chemotaxonomic marker |

| Rubranoside A | Alnus incana | Varies | Comparative analysis |

| Oregonin | Various Alnus spp. | Varies | Identification of hybrids |

Cosmetic Applications

The antioxidant and anti-inflammatory properties of Hirsutanonol 5-O-β-D-glucopyranoside make it a valuable ingredient in cosmetic formulations. Its ability to protect skin cells from oxidative damage can enhance skin health and appearance. Furthermore, its anti-inflammatory effects could help soothe irritated skin, making it suitable for sensitive skin formulations .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Hirsutanonol 5-O-β-D-glucopyranoside against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as a natural preservative in food and cosmetic products .

Case Study 2: Neuroprotective Research

Research involving animal models demonstrated that Hirsutanonol 5-O-β-D-glucopyranoside administration resulted in improved cognitive function following induced neurodegeneration. This highlights its potential role in developing therapies for conditions like Alzheimer's disease .

作用机制

The mechanism of action of Hirsutanonol 5-O-β-D-glucopyranoside involves its interaction with cellular pathways to exert hepatoprotective effects. The compound likely targets oxidative stress pathways, reducing the damage caused by reactive oxygen species (ROS) in liver cells . The exact molecular targets and pathways involved are still under investigation.

相似化合物的比较

Similar Compounds

Similar compounds to Hirsutanonol 5-O-β-D-glucopyranoside include:

Hirsutanonol: A related diarylheptanoid with similar biological activities.

Rubranoside A: Another diarylheptanoid with hepatoprotective properties.

Oregonin: A diarylheptanoid known for its anti-inflammatory and antioxidant activities.

Platyphylloside: A compound with similar chemical structure and biological effects.

Alnuside A: Another diarylheptanoid with comparable properties.

Uniqueness

Hirsutanonol 5-O-β-D-glucopyranoside is unique due to its specific glucoside moiety, which may enhance its solubility and bioavailability compared to other diarylheptanoids. Its significant hepatoprotective effects also make it a valuable compound for research and potential therapeutic applications .

生物活性

Hirsutanonol 5-O-β-D-glucopyranoside is a naturally occurring compound derived from the bark of Alnus hirsuta, a member of the Betulaceae family. This compound is classified as a diarylheptanoid and has garnered attention for its significant biological activities, particularly its hepatoprotective, antioxidative, and anti-inflammatory properties. This article delves into the biological activity of Hirsutanonol 5-O-β-D-glucopyranoside, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Hirsutanonol 5-O-β-D-glucopyranoside has a molecular formula of C₁₈H₁₈O₇ and a molecular weight of approximately 508.5 g/mol. Its structure features two phenolic rings connected by a seven-carbon chain, along with a glucopyranoside moiety that enhances its solubility and bioavailability compared to other diarylheptanoids.

1. Hepatoprotective Effects

Research indicates that Hirsutanonol 5-O-β-D-glucopyranoside exhibits significant hepatoprotective effects. It has been shown to mitigate oxidative stress in liver cells by reducing damage caused by reactive oxygen species (ROS). In particular, studies involving human hepatoma cell lines (HepG2) demonstrated that this compound can protect against t-butyl hydroperoxide-induced toxicity .

Table 1: Hepatoprotective Activity of Hirsutanonol 5-O-β-D-glucopyranoside

| Study | Model | Observations |

|---|---|---|

| Sati et al. (2017) | HepG2 Cells | Reduced ROS levels; improved cell viability under oxidative stress conditions |

| ResearchGate Study | Primary Rat Hepatocytes | Significant reduction in cell death due to oxidative agents |

2. Antioxidative Activity

The antioxidative properties of Hirsutanonol 5-O-β-D-glucopyranoside contribute to its hepatoprotective effects. The compound's ability to scavenge free radicals plays a crucial role in minimizing cellular damage. Various assays have confirmed its effectiveness in reducing oxidative stress markers in vitro .

3. Anti-inflammatory Properties

In addition to its hepatoprotective and antioxidative effects, Hirsutanonol 5-O-β-D-glucopyranoside has demonstrated anti-inflammatory activity. It inhibits pro-inflammatory cytokines and modulates inflammatory pathways, which may have implications for treating chronic inflammatory diseases.

The biological activities of Hirsutanonol 5-O-β-D-glucopyranoside are primarily attributed to its interaction with cellular pathways involved in oxidative stress and inflammation. The compound enhances cellular defense mechanisms, potentially activating Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathways that regulate antioxidant responses .

Case Studies

Several studies have explored the therapeutic potential of Hirsutanonol 5-O-β-D-glucopyranoside:

- Study on HepG2 Cells : This study indicated that treatment with Hirsutanonol significantly reduced cell apoptosis induced by oxidative stress, highlighting its potential as a protective agent in liver diseases .

- Animal Model Research : In vivo studies using animal models demonstrated that administration of Hirsutanonol improved liver function markers and reduced histopathological damage in liver tissues following exposure to toxic agents .

Comparative Analysis with Related Compounds

Hirsutanonol 5-O-β-D-glucopyranoside shares structural similarities with other diarylheptanoids, which also exhibit biological activities. The following table compares various compounds with their respective biological activities:

Table 2: Comparison of Diarylheptanoids

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Hirsutanonol | Hepatoprotective | Parent compound with similar structure |

| Rubranoside A | Hepatoprotective | Similar diarylheptanoid |

| Oregonin | Anti-inflammatory | Broader anti-inflammatory effects |

| Platyphylloside | Antioxidant | Different biological effects |

| Alnuside A | Hepatoprotective | Comparable properties |

属性

分子式 |

C25H32O11 |

|---|---|

分子量 |

508.5 g/mol |

IUPAC 名称 |

(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one |

InChI |

InChI=1S/C25H32O11/c26-12-21-22(32)23(33)24(34)25(36-21)35-16(6-2-14-4-8-18(29)20(31)10-14)11-15(27)5-1-13-3-7-17(28)19(30)9-13/h3-4,7-10,16,21-26,28-34H,1-2,5-6,11-12H2/t16-,21+,22+,23-,24+,25+/m0/s1 |

InChI 键 |

LDAXQCVBWKSHLB-NAPQKZHBSA-N |

手性 SMILES |

C1=CC(=C(C=C1CC[C@@H](CC(=O)CCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。